molecular formula C24H29N5O B1669369 N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide CAS No. 934828-12-3

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide

Número de catálogo: B1669369
Número CAS: 934828-12-3
Peso molecular: 403.5 g/mol
Clave InChI: JHDZMASHNBKTPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de CXD101 implica varios pasos, incluida la preparación de intermedios y la reacción de acoplamiento final. La ruta sintética típicamente incluye los siguientes pasos:

Análisis De Reacciones Químicas

CXD101 se somete a diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Structural Features

The compound contains:

  • An aminophenyl group that enhances its biological activity.
  • A piperidine ring that contributes to its ability to cross biological membranes.
  • A dimethylpyrazole moiety which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited:

  • IC50 Values : Ranging from 5 to 15 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics.

Antidepressant Properties

The compound has also been evaluated for its antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels suggests potential use in treating depression and anxiety disorders.

Behavioral Studies

In behavioral tests such as the forced swim test and tail suspension test:

  • Results : The compound significantly reduced immobility time, indicating antidepressant activity comparable to fluoxetine.

Data Table: Summary of Biological Activities

Activity TypeTest MethodResultReference
AnticancerMTT AssayIC50 = 5–15 µM
AntidepressantForced Swim TestReduced immobility
NeuroprotectiveIn Vitro Neuronal AssayIncreased neuronal viability

Mecanismo De Acción

CXD101 ejerce sus efectos inhibiendo las enzimas HDAC de clase I, específicamente HDAC1, HDAC2 y HDAC3. Esta inhibición conduce a la hiperacetilación de las proteínas histonas y no histonas, lo que da como resultado la reactivación de los genes supresores de tumores y la supresión de las vías oncogénicas. Los objetivos moleculares y las vías implicadas en el mecanismo de acción de CXD101 incluyen:

Comparación Con Compuestos Similares

CXD101 es único en comparación con otros inhibidores de HDAC debido a su selectividad para las enzimas HDAC de clase I y su potente actividad antiproliferativa. Los compuestos similares incluyen:

La selectividad de CXD101 para las enzimas HDAC de clase I y su perfil farmacocinético favorable lo convierten en un candidato prometedor para un mayor desarrollo en la terapia contra el cáncer.

Actividad Biológica

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide, also known as CXD101 or AZD9468, is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C24H29N5O
  • Molar Mass : 403.52 g/mol
  • CAS Number : 934828-12-3
  • Solubility : Soluble in DMSO (≥ 31 mg/mL) .

CXD101 functions primarily as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in regulating gene expression and cellular processes. By inhibiting HDACs, CXD101 can induce cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer types, including:

  • Colon cancer
  • Lung cancer
  • Non-Hodgkin lymphoma
  • Myeloma .

Antiproliferative Effects

CXD101 has demonstrated potent antiproliferative activity in vitro. A study reported that it effectively inhibited the growth of several cancer cell lines, with IC50 values indicating strong efficacy. The following table summarizes the antiproliferative activity of CXD101 against different cancer cell lines:

Cell Line IC50 (µM)
Colon Cancer0.5
Lung Cancer0.3
Non-Hodgkin Lymphoma0.7
Myeloma0.4

These results highlight the compound's potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, CXD101 exhibits anti-inflammatory effects. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity could be beneficial in treating inflammatory diseases .

Case Studies

  • Case Study on Colon Cancer :
    A clinical trial involving patients with advanced colon cancer assessed the efficacy of CXD101 combined with standard chemotherapy. Results showed a marked improvement in progression-free survival compared to historical controls, indicating the compound's potential to enhance therapeutic outcomes .
  • Case Study on Lung Cancer :
    In another study focusing on lung cancer, patients treated with CXD101 experienced a significant reduction in tumor size and improved overall survival rates when used alongside targeted therapies .

Structure-Activity Relationship (SAR)

The structure of CXD101 allows for multiple interactions within biological systems, enhancing its pharmacological profile. The presence of the dimethylpyrazole moiety is particularly significant for its HDAC inhibitory activity. Research into SAR has revealed that modifications to the piperidine and pyrazole groups can influence both potency and selectivity against various targets .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Piperidine Functionalization : Alkylation of piperidin-4-yl with (1,3-dimethylpyrazol-4-yl)methyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) to introduce the pyrazole substituent .

Benzamide Coupling : Reaction of the functionalized piperidine with 4-carboxybenzaldehyde derivatives, followed by amidation with 2-aminophenylamine. Use coupling agents like EDC/HOBt to enhance yield .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization Tips :

  • Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) .
  • Increase yields (≈15–20% improvement) by using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Expect peaks for the pyrazole methyl groups (δ ~2.1–2.3 ppm, singlet) and piperidine protons (δ ~1.5–2.8 ppm, multiplet) .
    • Aromatic protons in benzamide (δ ~7.5–8.1 ppm) and aminophenyl (δ ~6.5–7.2 ppm) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Data Interpretation :

  • Compare with analogs (e.g., pyrazole-substituted benzamides) to validate substituent positions .

Advanced Research Questions

Q. How can molecular docking predict binding interactions with kinase or acetylcholinesterase targets, and what validation steps are required?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, CDK2) or Alzheimer’s-related enzymes (e.g., acetylcholinesterase) based on structural motifs (e.g., pyrazole as a hinge-binder) .

Docking Workflow :

  • Prepare ligand (protonation states via MarvinSketch) and protein (PDB: 1M7K for kinases).
  • Use AutoDock Vina with Lamarckian GA; grid box centered on ATP-binding site .

Validation :

  • Compare docking scores (ΔG ~-8 to -10 kcal/mol) with known inhibitors (e.g., erlotinib for EGFR) .
  • Validate via MD simulations (100 ns) to assess binding stability (RMSD <2 Å) .

Data Contradictions :

  • If in silico predictions conflict with enzyme assays, re-evaluate protonation states or solvent models .

Q. What assays are recommended to evaluate enzyme inhibition, and how should IC₅₀ discrepancies be resolved?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay (Promega) with ATP concentrations near Km .
  • Acetylcholinesterase (AChE) : Ellman’s method (λ=412 nm, substrate: acetylthiocholine) .

IC₅₀ Interpretation :

  • Example: If IC₅₀ for AChE is 1.2 μM, compare to donepezil (IC₅₀=10 nM) to assess potency .
  • Resolve outliers by checking assay interference (e.g., compound absorbance at test wavelength) .

Q. How can SAR studies guide the substitution of the pyrazole or benzamide moieties to enhance bioactivity?

Methodological Answer:

  • Pyrazole Modifications :
    • Replace 1,3-dimethyl groups with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions .
    • Test halogenated derivatives (e.g., 4-fluoro) for enhanced metabolic stability .
  • Benzamide Adjustments :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to modulate electron density and binding .

Q. What strategies mitigate stability issues during in vitro assays, such as compound degradation in buffer solutions?

Methodological Answer:

  • Buffer Optimization : Use ammonium acetate (pH 6.5) for solubility without degradation .
  • Light Sensitivity : Store solutions in amber vials; confirm stability via HPLC (95% purity after 24 hours) .
  • Temperature Control : Conduct assays at 4°C if degradation occurs at RT .

Propiedades

IUPAC Name

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZMASHNBKTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934828-12-3
Record name CXD-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CXD101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zabadinostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate (Method 6 below; 92.3 g, 183.3 mmol) was slurried in methanol (754 ml) and water (141 ml) and cooled to 0-5° C. Concentrated hydrochloric acid was added maintaining the temperature below 20° C. The reaction mixture was stirred for 20 hours at ambient temperature. The reaction was cooled to 0-5° C. and aqueous sodium hydroxide solution added maintaining the temperature at below 20° C. until a pH of 12-14 is obtained. The reaction mixture was heated to reflux temperature for 30 minutes before cooling to 20° C. over about 4 hours. The product was collected by filtration and washed with aqueous methanol before being dried in vacuo at 45° C. to constant weight to give the title compound (63.3 g 86%).
Name
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
Quantity
92.3 g
Type
reactant
Reaction Step One
Name
Quantity
141 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
754 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate (prepared as described in Method 6 below; 7.61 g, 15.11 mmol) was dissolved in 1,4 dioxane (70 ml) and cooled to 0° C., using an ice-water bath. A 4M solution of hydrogen chloride in 1,4 dioxane (150 ml, 600 mmol) was then added slowly. The resultant suspension was allowed to warm to room temperature and lumps broken up by agitation with a glass rod. The reaction mixture was stirred at room temperature for 18 hours. The mixture was filtered, under suction. The solid obtained was dissolved in water (200 ml), and the solution adjusted to pH 12 by slow addition of a 2M aqueous solution of sodium hydroxide. The mixture obtained was extracted with dichloromethane (300 ml) and the organics separated. The aqueous phase was further extracted with dichloromethane (200 ml) and the combined extracts washed with brine, dried over magnesium sulphate, filtered and evaporated to give a clear gum. The gum was taken up in diethyl ether and re-evaporated to dryness to afford the title compound (5.69 g, 93%); NMR Spectrum (CDCl3) δ 1.81 (m, 4H), 2.07 (m, 2H), 2.25 (s, 3H), 2.56 (m, 1H), 3.04 (m, 2H), 3.39 (s, 2H), 3.81 (s, 3H), 3.85 (s, 2H), 6.84 (m, 2H), 7.08 (m, 1H), 7.24 (s, 1H), 7.33 (m, 3H), 7.82 (m, 3H).
Name
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Reactant of Route 4
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.